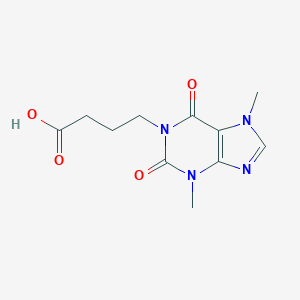

1-(3-Carboxypropyl)-3,7-dimethylxanthine

Vue d'ensemble

Description

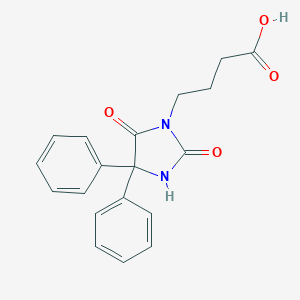

Molecular Structure Analysis

The molecular structure of 1-(3-Carboxypropyl)-3,7-dimethylxanthine is represented by the empirical formula C11H14N4O4 . Its molecular weight is 266.25 . The SMILES string representation is O=C1C2=C(N=CN2C)N©C(N1CCCC(O)=O)=O .Chemical Reactions Analysis

Specific chemical reactions involving 1-(3-Carboxypropyl)-3,7-dimethylxanthine are not detailed in the search results .Physical And Chemical Properties Analysis

1-(3-Carboxypropyl)-3,7-dimethylxanthine is an analytical standard with an assay of ≥98.0% (HPLC) . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is -20°C .Applications De Recherche Scientifique

Organic Synthesis

In the realm of organic synthesis , 1-(3-Carboxypropyl)-3,7-dimethylxanthine serves as a versatile building block. Its structure is amenable to various chemical reactions, making it a valuable precursor for synthesizing complex organic compounds. For instance, it can undergo multicomponent reactions to form imidazole derivatives, which are crucial in pharmaceuticals and agrochemicals .

Bioactive Compound Development

The compound has potential applications in the development of bioactive compounds . Research indicates that derivatives of 1-(3-Carboxypropyl)-3,7-dimethylxanthine could exhibit antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings .

Agricultural Chemistry

In agricultural chemistry , this compound’s derivatives could be used to create new pesticides or herbicides. The structural flexibility allows for the attachment of various functional groups, which can be tailored to target specific pests or weeds without harming crops .

Industrial Applications

Industrially, 1-(3-Carboxypropyl)-3,7-dimethylxanthine can be utilized in the synthesis of imidazolium salts . These salts have applications ranging from catalysts in chemical reactions to components in ionic liquids, which are used as environmentally friendly solvents .

Environmental Science

In environmental science , derivatives of this compound could play a role in the development of sensors or absorbents for environmental monitoring. Its chemical structure could be modified to react with specific pollutants, aiding in their detection and quantification .

Biochemistry and Pharmacology

Lastly, in biochemistry and pharmacology , the compound’s derivatives may be explored for their potential as intermediates in the synthesis of drugs. They could be used to modify the pharmacokinetic properties of pharmaceuticals, such as improving drug solubility or stability .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds, such as phthalates, have been associated with various biological processes

Mode of Action

It is suggested that similar compounds may interact with various biological processes . For instance, some compounds have been shown to affect protein and RNA syntheses

Biochemical Pathways

It has been suggested that similar compounds may influence various biochemical pathways . For example, some compounds have been shown to affect the synthesis of proteins, RNA, and lipids . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

It has been suggested that similar compounds may have various effects on cellular processes . More research is needed to describe the specific effects of this compound’s action.

Action Environment

It is known that environmental factors can influence the action of similar compounds

Propriétés

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215232 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Carboxypropyl)-3,7-dimethylxanthine | |

CAS RN |

6493-07-8 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

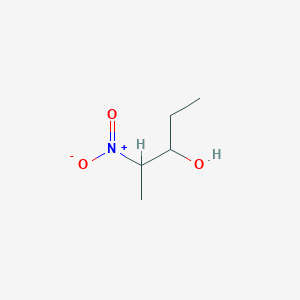

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-(3-Carboxypropyl)-3,7-dimethylxanthine detected and quantified in biological samples?

A1: A reliable method for quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine in biological samples is using High-Performance Liquid Chromatography (HPLC). [] This technique allows for the separation and quantification of the metabolite in complex matrices like urine. More recently, a highly sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been developed for simultaneous quantification of pentoxifylline and its metabolites, including 1-(3-Carboxypropyl)-3,7-dimethylxanthine, in rat plasma. [] This method offers enhanced sensitivity and selectivity for pharmacokinetic studies.

Q2: What is the metabolic pathway of pentoxifylline, and how is 1-(3-Carboxypropyl)-3,7-dimethylxanthine involved?

A2: Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver. One of its major metabolic pathways leads to the formation of 1-(3-Carboxypropyl)-3,7-dimethylxanthine. [, ] While the exact enzymatic steps involved in this conversion haven't been fully elucidated in these papers, it likely involves oxidation reactions.

Q3: What is the significance of developing a sensitive analytical method for 1-(3-Carboxypropyl)-3,7-dimethylxanthine, like the LC-MS/MS method described in one of the papers?

A4: The development of a sensitive and specific LC-MS/MS method for quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine is crucial for pharmacokinetic studies. [] This method allows researchers to accurately track the concentration of the metabolite in plasma over time, providing valuable insights into its absorption, distribution, metabolism, and excretion profile. This information is essential for understanding the pharmacokinetic interactions of pentoxifylline and its metabolites in the body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)